molecular formula C9H14O B153936 2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene CAS No. 125354-05-4

2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene

Cat. No.: B153936
CAS No.: 125354-05-4
M. Wt: 138.21 g/mol
InChI Key: WBMQKLJSBXWZTH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene (CAS: 125354-05-4) is a bicyclic spiro compound featuring a fused cyclopropane-oxirane ring system. Its molecular formula is C₉H₁₄O, with a molecular weight of 138.21 g/mol . The compound is structurally characterized by a 1-oxaspiro[2.5]oct-5-ene backbone substituted with methyl groups at positions 2 and 4. Notably, the (S)-enantiomer of this compound has been identified in natural essential oils, such as Radula perrottetii, highlighting its relevance in phytochemistry .

Properties

CAS No.

125354-05-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,6-dimethyl-1-oxaspiro[2.5]oct-5-ene

InChI

InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10-9/h3,8H,4-6H2,1-2H3

InChI Key

WBMQKLJSBXWZTH-UHFFFAOYSA-N

SMILES

CC1C2(O1)CCC(=CC2)C

Canonical SMILES

CC1C2(O1)CCC(=CC2)C

Synonyms

1-Oxaspiro[2.5]oct-5-ene, 2,6-dimethyl-, (S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene

  • CAS : 4584-23-0
  • Molecular Formula : C₁₀H₁₆O
  • Molecular Weight : 152.24 g/mol
  • Key Differences: An additional methyl group at position 2 increases molecular weight and steric bulk. Physical Properties: Boiling point = 197.5°C, density = 0.972 g/cm³, flash point = 67.3°C . Synthesis: Prepared via peracetic acid oxidation of terpinolene, followed by neutralization with sodium hydroxide . Applications: Used as a precursor in fragrance synthesis and epoxy resin modification .

1,1-Dichloro-2,2,6-trimethyl-spiro[2.5]oct-5-ene

  • Molecular Formula : C₁₀H₁₄Cl₂O
  • Molecular Weight : 219.13 g/mol
  • Key Differences :
    • Chlorine atoms at position 1 enhance electrophilicity, making it reactive in cross-coupling reactions.
    • Synthesis : Derived from dichlorination of the parent spiro compound using chlorinating agents .
    • Applications : Intermediate in agrochemical synthesis due to its halogenated spiro structure .

6,7-Epoxybisabola-2,11-diene

  • Molecular Formula : C₁₅H₂₄O
  • Molecular Weight : 220.36 g/mol
  • Key Differences: Extended bisabolane skeleton with an additional double bond and methyl groups. Natural Occurrence: Isolated from Radula perrottetii essential oils .

5-Oxa-2,6-diazaspiro[3.4]oct-6-ene Derivatives

  • Example Structure : C₇H₁₀N₂O
  • Key Differences :
    • Replacement of a methyl group with a nitrogen atom alters electronic properties.
    • Applications : Potent SSTR5 antagonists with oral bioavailability, investigated for neuroendocrine disorders .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene 125354-05-4 C₉H₁₄O 138.21 Not reported Not reported
2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene 4584-23-0 C₁₀H₁₆O 152.24 197.5 0.972
1,1-Dichloro-2,2,6-trimethyl-spiro[2.5]oct-5-ene - C₁₀H₁₄Cl₂O 219.13 Not reported Not reported
6,7-Epoxybisabola-2,11-diene - C₁₅H₂₄O 220.36 Not reported Not reported

Key Research Findings

  • Steric and Electronic Effects : The additional methyl group in 2,2,6-trimethyl-1-oxaspiro[2.5]oct-5-ene increases thermal stability compared to the 2,6-dimethyl analog, as evidenced by its higher boiling point (197.5°C vs. unreported) .
  • Reactivity : Chlorinated derivatives exhibit enhanced electrophilicity, enabling participation in Suzuki-Miyaura couplings .
  • Biological Activity : The (S)-enantiomer of this compound shows selective bioactivity in essential oils, suggesting stereochemical influences on function .

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